molecular formula C17H22Cl2N2O5S B4302219 octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate

octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate

Cat. No. B4302219
M. Wt: 437.3 g/mol
InChI Key: RYOUXWVIBJZOIC-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate, also known as QL-IX-55, is a chemical compound that has gained interest in scientific research applications due to its potential therapeutic properties. QL-IX-55 belongs to the class of sulfonyl carbamate compounds and has been found to exhibit promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been shown to modulate the expression of various cytokines and chemokines involved in the immune response. It has also been found to inhibit the activity of specific enzymes involved in the production of prostaglandins and leukotrienes, which are known mediators of inflammation. In addition, octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been shown to have a positive effect on neuronal survival and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in lab experiments is its high purity and stability. The compound has also been shown to exhibit low toxicity and good solubility in various solvents. However, one of the limitations of using octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several potential future directions for the use of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in scientific research. One possible direction is the development of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another potential direction is the investigation of the compound's effects on specific signaling pathways and cellular processes. Finally, the use of octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate in combination with other compounds or therapies could also be explored for the treatment of various diseases.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOUXWVIBJZOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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